molecular formula C53H71N13O15 B12375923 Kemptide, 5-FAM labeled

Kemptide, 5-FAM labeled

Cat. No.: B12375923
M. Wt: 1130.2 g/mol
InChI Key: ADSCALGISMOADG-OGAWKEOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kemptide, 5-FAM labeled, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The 5-FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis .

Industrial Production Methods

Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Kemptide, 5-FAM labeled, primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The phosphorylation occurs at the serine residue within the peptide sequence .

Common Reagents and Conditions

The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and PKA as the enzyme. The reaction is carried out in a buffered solution at physiological pH .

Major Products Formed

The major product formed from the phosphorylation of this compound, is the phosphorylated peptide, which can be detected and quantified using fluorescence due to the 5-FAM label .

Mechanism of Action

Kemptide, 5-FAM labeled, exerts its effects by serving as a substrate for PKA. The enzyme catalyzes the transfer of a phosphate group from ATP to the serine residue in the peptide sequence. This phosphorylation event can be monitored using the fluorescence emitted by the 5-FAM label . The molecular target is the serine residue within the peptide, and the pathway involves the catalytic activity of PKA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Kemptide, 5-FAM labeled, lies in its fluorescent label, which allows for real-time monitoring of phosphorylation events. This feature makes it particularly valuable in high-throughput screening assays and live-cell imaging studies .

Properties

Molecular Formula

C53H71N13O15

Molecular Weight

1130.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ADSCALGISMOADG-OGAWKEOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.